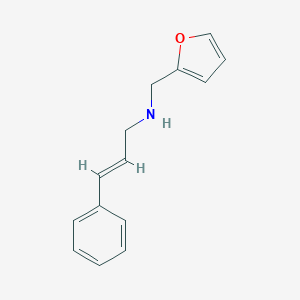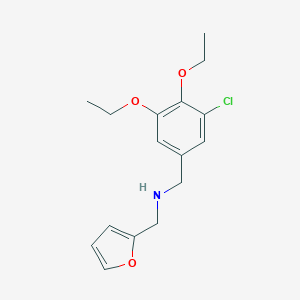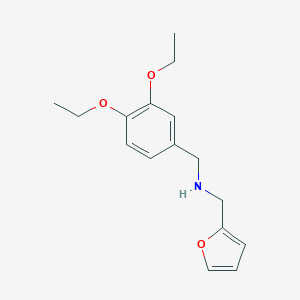![molecular formula C13H12ClN5O B503960 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503960.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a 2-chlorophenyl group, a tetrazole ring, and a methylamine group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a 2-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization to form the furan ring. The next step involves the introduction of the tetrazole ring, which can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. Finally, the methylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(2-bromophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(2-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential for specific applications, such as targeted drug design or material science.
Eigenschaften
Molekularformel |
C13H12ClN5O |
|---|---|
Molekulargewicht |
289.72g/mol |
IUPAC-Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H12ClN5O/c1-19-13(16-17-18-19)15-8-9-6-7-12(20-9)10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
FWANCEFXNTXLEC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503878.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503879.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503880.png)
![2-{2-Chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B503881.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503882.png)
![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol](/img/structure/B503883.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503886.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503888.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503891.png)

![1-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-2-ol](/img/structure/B503896.png)
![2-(2-Chloro-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B503897.png)

